An In-depth Technical Guide to the Mechanism of Action of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide
An In-depth Technical Guide to the Mechanism of Action of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide
Abstract
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide, also referred to as IPAB, is a synthetic small molecule that has garnered significant interest within the scientific community for its potent biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, primarily focusing on its role as a high-affinity sigma-1 receptor ligand. We will delve into the molecular interactions, downstream signaling cascades, and the key experimental methodologies used to elucidate these pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, neuroscience, and related fields.
Introduction: Unveiling a Multifaceted Ligand
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide belongs to the benzamide class of compounds, characterized by a piperidinylaminoethyl side chain and a 4-iodobenzamide core. Its primary and most well-documented mechanism of action is its function as a selective and high-affinity ligand for the sigma-1 receptor (σ-1R), a unique intracellular chaperone protein.[1] The interaction with sigma-1 receptors is central to its observed effects, which span from inducing apoptosis in cancer cells to conferring neuroprotection in models of neurodegenerative disease.[1]
While its activity at sigma receptors is the cornerstone of its biological profile, the broader benzimidazole scaffold, to which this compound is related, is known to interact with other cellular targets. Notably, some benzimidazole derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[2] However, it is crucial to underscore that direct evidence for PARP inhibition by N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is not yet established in the current scientific literature. This guide will, therefore, focus on the well-substantiated sigma receptor-mediated mechanisms while acknowledging other potential, yet unconfirmed, activities.
Primary Mechanism of Action: High-Affinity Sigma-1 Receptor Modulation
The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface (MAM).[3] It plays a crucial role in regulating a multitude of cellular processes, including calcium signaling, ion channel activity, and cellular stress responses.[4] N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide acts as a potent ligand for this receptor, binding with high affinity and selectivity.[1]
Binding Characteristics and Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency and specificity. While the precise dissociation constant (Ki) for N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide at the sigma-1 receptor is not consistently reported across all studies, it is widely characterized as a high-affinity ligand. For context, structurally related benzamide and piperidine-containing compounds have demonstrated high affinity for sigma receptors. For instance, the novel radiopharmaceutical [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP) exhibits a Ki of 4.6 nM for sigma receptors in MCF-7 breast cancer cells.[5] This provides a strong indication of the nanomolar affinity range expected for N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide.
| Compound | Receptor Subtype(s) | Cell Line | Binding Affinity (Ki) | Reference |
| [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 & Sigma-2 | MCF-7 | 4.6 nM | [5] |
| Related Benzamide Derivatives | Sigma-1 | Various | 0.6 - 5.6 nM | [6] |
Table 1: Representative binding affinities of structurally related compounds to sigma receptors.
The binding of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide to the sigma-1 receptor is thought to induce a conformational change in the receptor, leading to the modulation of its chaperone activity and its interaction with various client proteins.
Downstream Signaling Pathways
The engagement of the sigma-1 receptor by N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide triggers a cascade of downstream signaling events that ultimately mediate its diverse biological effects.
One of the most significant consequences of sigma-1 receptor activation is the modulation of intracellular calcium (Ca2+) signaling. The sigma-1 receptor, situated at the MAM, directly interacts with and stabilizes the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R), a key channel responsible for releasing Ca2+ from the endoplasmic reticulum.[7][8] By stabilizing IP3R, N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide can potentiate the transfer of Ca2+ from the ER to the mitochondria. This controlled Ca2+ flux is critical for maintaining mitochondrial function and cellular bioenergetics.[7] However, in pathological contexts such as cancer, sustained or excessive Ca2+ signaling can trigger the mitochondrial permeability transition and initiate the intrinsic apoptotic pathway.[9]
In the context of neurodegenerative diseases, the neuroprotective effects of sigma-1 receptor ligands are partly attributed to their ability to combat oxidative stress.[10] Activation of the sigma-1 receptor by compounds like N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide can lead to the upregulation of the Nrf2 signaling pathway.[10] Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. By promoting the nuclear translocation of Nrf2, sigma-1 receptor activation enhances the cellular defense against oxidative damage, a common pathological feature in many neurodegenerative conditions.[10]
Potential Secondary Mechanism: A Note on PARP Inhibition
The benzimidazole structural motif is present in several known inhibitors of Poly(ADP-ribose) polymerase (PARP).[2] PARP is a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway.[9] Inhibition of PARP can lead to the accumulation of DNA damage and is a clinically validated strategy for treating certain cancers, especially those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA-mutated cancers).[1][9]
While it is plausible that N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide could exhibit some level of PARP inhibition due to its chemical structure, there is currently a lack of direct experimental evidence to support this hypothesis. Further investigation is required to determine if this compound significantly inhibits PARP activity at physiologically relevant concentrations.
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1.5 - 5 | 1 - 2 | [1][11] |
| Rucaparib | 1.4 - 7 | 0.2 - 1.5 | [1][11] |
| Niraparib | 2 - 4 | 1 - 2 | [1][11] |
| Talazoparib | 0.6 - 1.2 | 0.2 - 0.9 | [1][11] |
| Veliparib | 2.9 - 5.2 | 1.8 - 4.7 | [1][11] |
Table 2: IC50 values of clinically approved PARP inhibitors for context.
Experimental Validation: Protocols and Methodologies
The elucidation of the mechanism of action of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide relies on a suite of well-established in vitro and cell-based assays.
Radioligand Binding Assays for Sigma Receptor Affinity
These assays are the gold standard for determining the binding affinity and selectivity of a compound for its target receptor.
Objective: To determine the inhibition constant (Ki) of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide for sigma-1 and sigma-2 receptors.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from tissues or cells known to express sigma receptors (e.g., guinea pig brain, A2058 melanoma cells).[12]
-
Radioligand Selection:
-
For sigma-1 receptors, use a selective radioligand such as [3H]-(+)-pentazocine.[13][14]
-
For total sigma sites (sigma-1 and sigma-2), a non-selective ligand like [3H]-DTG (1,3-di-o-tolyl-guanidine) can be used.[15] To assess sigma-2 binding specifically, assays with [3H]-DTG are often performed in the presence of a high concentration of a selective sigma-1 ligand to "mask" the sigma-1 sites.[16]
-
-
Competitive Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide).
-
Allow the reaction to reach equilibrium (typically 60-90 minutes at 37°C).[13]
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[13]
-
Quantification: Wash the filters with ice-cold buffer, and quantify the radioactivity retained on the filters using liquid scintillation counting.[13]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays: Calcium Imaging
To assess the functional consequences of sigma-1 receptor engagement, intracellular calcium mobilization can be measured.
Objective: To determine if N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide modulates intracellular calcium levels.
Methodology:
-
Cell Culture: Plate cells (e.g., BV2 microglia, primary neurons) on glass coverslips suitable for microscopy.[17][18]
-
Loading with Calcium Indicator: Incubate the cells with a fluorescent calcium indicator dye such as Fluo-8-AM for 30-60 minutes at 37°C.[17] This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells before stimulation.
-
Stimulation: Add N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide to the cells and record the change in fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
Determining the Source of Calcium (Optional):
-
To investigate if the calcium originates from the ER, pre-treat cells with thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), to deplete ER calcium stores before adding the test compound.[17]
-
To determine if the calcium influx is from the extracellular space, perform the experiment in a calcium-free buffer or in the presence of a calcium chelator like EGTA.[17]
-
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the extent of calcium mobilization.
Conclusion and Future Directions
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide exerts its primary mechanism of action through high-affinity binding to and modulation of the sigma-1 receptor. This interaction triggers downstream signaling cascades that regulate intracellular calcium homeostasis and cellular stress responses, leading to its observed pro-apoptotic effects in cancer cells and neuroprotective properties in neuronal models. While its structural similarity to known PARP inhibitors suggests a potential secondary mechanism, this remains to be experimentally validated.
Future research should focus on obtaining precise binding kinetics and affinity values for N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide at both sigma-1 and sigma-2 receptors. Furthermore, a direct investigation into its potential PARP inhibitory activity is warranted to provide a complete mechanistic profile. A deeper understanding of the complex interplay between sigma-1 receptor modulation and other cellular pathways will be crucial for the continued development and therapeutic application of this and related compounds.
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